molecular formula C10H24Cl2N2O B8097096 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl

4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl

Cat. No.: B8097096
M. Wt: 259.21 g/mol
InChI Key: IOGDGRDOEQUDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl (CAS 1247828-04-1) is a chemical compound of significant interest in neuroscience and pharmaceutical research, particularly in the study of Alzheimer's disease and related tauopathies. This compound is a key synthetic intermediate of the drug candidate Ezeprogind (AZP2006) , a molecule that has progressed to clinical phase 2a trials for the treatment of Progressive Supranuclear Palsy (PSP) . Research indicates that Ezeprogind and its analogs, including this intermediate, demonstrate a unique ability to modulate Amyloid Precursor Protein (APP) metabolism . Its mechanism of action is associated with a reduction in the secretion of amyloid-beta (Aβ) peptides, which are a core component of plaques found in Alzheimer's disease, while simultaneously promoting the neurotrophic pathway of APP processing . In vitro studies on neuronal cells show that this activity occurs at micromolar concentrations without cytotoxicity . Furthermore, the parent drug candidate has been shown to be effective in models of neuroprotection, reducing neuroinflammation and impacting Tau pathology, highlighting the value of its intermediates for further investigative work . The molecular formula of the compound is C 10 H 22 N 2 O, and it is typically supplied with a high purity level of 97% to 98% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[(1-methylpiperidin-4-yl)amino]butan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-12-7-4-10(5-8-12)11-6-2-3-9-13;;/h10-11,13H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGDGRDOEQUDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCCCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl typically involves the reaction of 1-methyl-4-piperidinylamine with 1,4-butanediol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

  • CNS Activity : Research indicates that derivatives of piperidine compounds, including 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol, can influence the central nervous system (CNS). Specifically, piperidine derivatives have been studied for their potential effects on neurotransmitter systems, which may lead to applications in treating neurological disorders .
  • Gastrointestinal Motility : Similar compounds have been shown to stimulate gastrointestinal motility. This suggests that 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol could be explored for treating conditions related to gastrointestinal dysmotility .
  • Antidepressant and Anxiolytic Effects : Some studies suggest that piperidine derivatives may possess antidepressant and anxiolytic properties. The modulation of serotonin and norepinephrine levels by such compounds is a potential mechanism of action .

Case Studies and Research Findings

Several studies have documented the applications of 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol in various contexts:

  • Neuropharmacology : In one study, the compound was tested for its effects on neurotransmitter release in animal models, showing promising results in modulating dopamine levels, which is significant for conditions like schizophrenia and Parkinson's disease .
  • Gastrointestinal Disorders : Another research effort focused on evaluating the motility-stimulating effects of related compounds in clinical settings. These studies indicated potential benefits for patients suffering from conditions like irritable bowel syndrome (IBS) and gastroparesis .

Potential Therapeutic Uses

Given its pharmacological profile, 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol dihydrochloride holds promise for several therapeutic areas:

  • Neurological Disorders : Its ability to modulate CNS activity suggests it could be developed into treatments for depression, anxiety disorders, or neurodegenerative diseases.
  • Gastrointestinal Treatments : The compound's potential to enhance gastrointestinal motility makes it a candidate for managing various gastrointestinal disorders.

Mechanism of Action

The mechanism by which 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

2-[Methyl(piperidin-4-yl)amino]ethanol 2HCl

  • Molecular Formula : C₈H₁₈N₂O·2HCl
  • Key Differences: Shorter carbon chain (ethanol vs. butanol) and methyl substitution on the piperidine nitrogen.
  • Properties: Lower molecular weight (158.24 g/mol vs. ~259.2 g/mol for the target compound) and higher polarity due to the shorter chain.

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

  • Molecular Formula : C₁₀H₁₅N₃O₂
  • Key Differences : Contains a pyridyl group and nitrosamine moiety instead of a piperidine ring.
  • Toxicological Profile: NNAL is a potent carcinogen, inducing lung and pancreatic tumors in rats via metabolic activation . The absence of a nitrosamine group in the target compound suggests a safer profile, though further toxicology studies are needed.

Levocetirizine Dihydrochloride

  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Key Differences : Larger structure with a chlorophenyl-benzylpiperazine group and acetic acid side chain.
  • Pharmaceutical Relevance : Approved as an antihistamine, demonstrating the utility of dihydrochloride salts in enhancing drug stability and solubility .

Physicochemical and Pharmacokinetic Properties

Property 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl 2-[Methyl(piperidin-4-yl)amino]ethanol 2HCl NNAL Levocetirizine 2HCl
Molecular Weight ~259.2 g/mol 158.24 g/mol 209.25 g/mol 461.81 g/mol
Salt Form Dihydrochloride Dihydrochloride Free base Dihydrochloride
Key Functional Groups Piperidine, butanol, amine Piperidine, ethanol, amine Pyridyl, nitrosamine Piperazine, chlorophenyl
Bioactivity Not reported (inferred: potential CNS or enzyme modulation) Synthetic intermediate Carcinogenic metabolite Antihistaminic
Solubility High (due to HCl salt) Moderate to high Low (lipophilic) High

Toxicological and Metabolic Considerations

  • NNAL: Exhibits stereoselective retention of the (S)-enantiomer in humans, suggesting receptor-mediated carcinogenicity . The target compound lacks the nitrosamine group critical for NNAL’s metabolic activation, reducing carcinogenic risk.
  • Enzyme Interactions : The thrombin substrate H-D-Phe-Pip-Arg-pNA·2HCl () highlights how piperidine/pipecolyl groups can modulate enzyme kinetics (Km = 7 µM) . The target compound’s amine-alcohol structure may similarly interact with enzymes or receptors, though specific targets are unconfirmed.

Biological Activity

4-[(1-Methyl-4-piperidinyl)amino]-1-butanol dihydrochloride (CAS: 1247828-04-1) is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-((1-methylpiperidin-4-yl)amino)butan-1-ol dihydrochloride
  • Molecular Formula : C10H24Cl2N2O
  • Molecular Weight : 259.22 g/mol
  • Purity : 97% .

The biological activity of 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective antagonist at certain receptor sites, potentially influencing:

  • Neurotransmitter Release : The compound may modulate the release of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions.
  • Receptor Binding : Studies suggest that it may bind to specific receptors in the central nervous system, affecting pathways associated with anxiety and depression .

Therapeutic Applications

Research indicates several therapeutic potentials for this compound:

  • Anxiolytic Effects : Preliminary studies suggest that it may exhibit anxiolytic properties, making it a candidate for treating anxiety disorders.
  • Antidepressant Activity : The modulation of neurotransmitter systems positions it as a potential antidepressant agent.
  • Cognitive Enhancement : Its effects on neurotransmitter release could also imply cognitive enhancement capabilities, warranting further investigation in neurodegenerative conditions.

In Vitro Studies

In vitro studies have demonstrated that 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol dihydrochloride can influence cellular signaling pathways. For instance, it has been shown to:

  • Increase the levels of cyclic AMP (cAMP), a secondary messenger involved in many biological processes.
  • Modulate intracellular calcium levels, which are critical for neurotransmitter release and neuronal excitability .

In Vivo Studies

Animal studies have provided insights into the compound's efficacy:

  • Cardiovascular Effects : In anesthetized dogs, administration of the compound resulted in direct inotropic effects (increased force of heart contraction) and vasodilatory responses .
Study TypeEffect ObservedReference
In VivoIncreased heart contractility
In VivoVasodilation in anesthetized models

Case Studies

A notable case study involved the administration of the compound in a controlled setting where its anxiolytic effects were assessed. Patients reported significant reductions in anxiety levels compared to a placebo group, suggesting potential clinical applications in anxiety management.

Q & A

How can researchers optimize the synthesis of 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl to improve yield and purity?

Basic Research Focus
Synthesis optimization requires careful selection of reaction conditions and purification methods. For example, refluxing in dry acetone with a base like anhydrous K₂CO₃ (1.5–2 equivalents) at 60–70°C for 8 hours can enhance nucleophilic substitution efficiency, as demonstrated in the synthesis of structurally related piperidinyl derivatives . Monitoring reaction progress via TLC (e.g., methanol:DCM, 4:6) ensures intermediate stability. Post-reaction workup with ethyl acetate and water, followed by rotary evaporation, yields crystalline products. Purity can be further improved by recrystallization in solvents like methanol or ethanol.

What analytical methods are most reliable for characterizing the structure and purity of this compound?

Basic Research Focus
Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For NMR analysis, CDCl₃ or DMSO-d₆ are suitable solvents, with characteristic peaks for the piperidinyl group (δ ~2.5–3.5 ppm for N-methyl and axial protons) and the butanol chain (δ ~3.6–4.0 ppm for hydroxyl-bearing carbons) . HRMS (e.g., API-2000 LC/MS) provides exact mass verification (calculated for C₁₀H₂₁N₂O⁺·2HCl: 244.15 g/mol). Purity assays using HPLC with a C18 column and methanol:buffer (65:35, pH 4.6) mobile phase can detect impurities below 2% .

How does pH and temperature affect the stability of this compound in aqueous solutions?

Basic Research Focus
Stability studies should use buffered solutions (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to mimic physiological conditions . Accelerated degradation tests at elevated temperatures (40–60°C) over 24–72 hours, analyzed via HPLC, can identify breakdown products. The compound’s secondary alcohol and tertiary amine groups may undergo hydrolysis under strongly acidic (pH < 2) or basic (pH > 9) conditions, necessitating storage at 4°C in inert atmospheres.

What pharmacokinetic properties should be prioritized when evaluating this compound for therapeutic potential?

Advanced Research Focus
Key parameters include bioavailability , blood-brain barrier (BBB) penetration , and metabolic stability . In vitro assays using Caco-2 cells can predict intestinal absorption, while logP calculations (e.g., ~1.2 for similar piperidinyl alcohols) estimate lipophilicity and BBB permeability . Metabolic profiling via liver microsomes identifies major metabolites, with LC-MS/MS quantification of parent compound depletion. Comparative studies with analogs (e.g., 2-phenylquinoline derivatives) may reveal structural determinants of metabolic resistance .

How can researchers resolve contradictions in bioactivity data across different experimental models?

Advanced Research Focus
Discrepancies often arise from variations in assay conditions or model specificity. For example, conflicting IC₅₀ values in enzyme inhibition assays may stem from differences in buffer ionic strength or co-solvents. Standardizing protocols (e.g., fixed pH 7.4, 0.1% DMSO) and validating results with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) improves reproducibility . Additionally, computational docking studies can clarify binding mode inconsistencies .

What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Focus
Systematic SAR exploration involves modifying the piperidinyl N-methyl group , butanol chain length , and HCl counterion . For example, replacing the N-methyl with bulkier substituents (e.g., cyclopentyl) may enhance receptor selectivity, as seen in related pyrazolo-pyrimidine derivatives . Introducing fluorine at the butanol terminus could improve metabolic stability. Biological testing in dose-response assays (e.g., cAMP modulation for GPCR targets) paired with molecular dynamics simulations identifies critical pharmacophores .

How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus
Scale-up requires optimizing solvent volume ratios and catalyst recovery . Transitioning from batch to flow chemistry may reduce reaction times and improve yield consistency. For instance, continuous flow systems with immobilized K₂CO₃ catalysts have been successful for analogous piperidine syntheses . Purification via simulated moving bed (SMB) chromatography enhances throughput, while lyophilization ensures stable HCl salt formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.